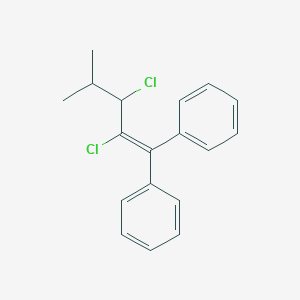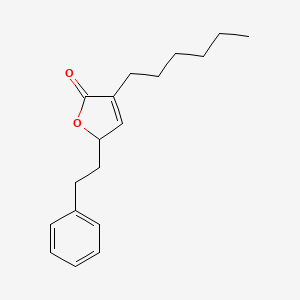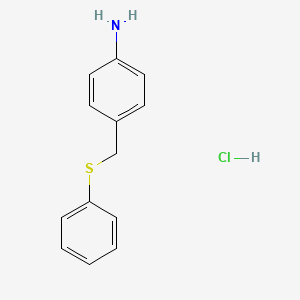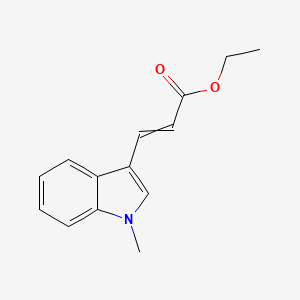
Propan-2-yl ethenyl(ethyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl ethenyl(ethyl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to an isopropyl, ethenyl, and ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinates, including propan-2-yl ethenyl(ethyl)phosphinate, can be achieved through several methods. One common approach involves the deprotonation of H-phosphinate esters with lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by alkylation with a variety of electrophiles . Another method includes the use of palladium-catalyzed cross-coupling reactions between anilinium hypophosphite and aromatic electrophiles . Additionally, copper-catalyzed P-arylation of organophosphorus compounds containing P-H bonds can be employed .
Industrial Production Methods
Industrial production of phosphinates often involves large-scale reactions using readily available reagents and catalysts. The use of arynes for C-P bond construction under mild conditions is one such method that provides high yields and operational simplicity . The process typically involves the use of commercially available ligands and catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl ethenyl(ethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphinates to phosphines.
Substitution: Substitution reactions, such as P-arylation, can introduce aryl groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and copper catalysts, lithium hexamethyldisilazide (LHMDS), and various electrophiles . Reaction conditions often involve low temperatures for deprotonation and mild conditions for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include arylphosphonates, arylphosphinates, and arylphosphine oxides . These products are valuable intermediates in organic synthesis and have various applications in the chemical industry.
Aplicaciones Científicas De Investigación
Propan-2-yl ethenyl(ethyl)phosphinate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of propan-2-yl ethenyl(ethyl)phosphinate involves its interaction with molecular targets through the formation of phosphinate esters. These esters can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes . The compound’s bioisosteric properties allow it to interact with various biological pathways, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to propan-2-yl ethenyl(ethyl)phosphinate include:
- Ethyl phosphinate
- Methyl phosphinate
- Phenyl phosphinate
Uniqueness
This compound is unique due to its specific combination of isopropyl, ethenyl, and ethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a versatile compound in various chemical reactions and applications .
Propiedades
Número CAS |
88093-32-7 |
|---|---|
Fórmula molecular |
C7H15O2P |
Peso molecular |
162.17 g/mol |
Nombre IUPAC |
2-[ethenyl(ethyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H15O2P/c1-5-10(8,6-2)9-7(3)4/h5,7H,1,6H2,2-4H3 |
Clave InChI |
WRMPJZQYVSITGZ-UHFFFAOYSA-N |
SMILES canónico |
CCP(=O)(C=C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)

![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)



![Trimethyl[(6-methylhepta-2,4-dien-2-yl)oxy]silane](/img/structure/B14399737.png)


![Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane](/img/structure/B14399749.png)




